Superior Immunogenicity Reduction of MBA vs. PEGylated and Uncoated IgG
Direct head-to-head comparison shows MBA-coated horse anti-viper venom IgG (hsIgG) elicits a significantly lower immune response than both PEGylated and uncoated controls. In in vivo studies, the immune response to hsIgG-MBA was approximately 8-fold lower than to PEG-coated hsIgG and 32-fold lower than to uncoated hsIgG [1]. This demonstrates a clear, quantifiable advantage in reducing immunogenicity.
| Evidence Dimension | Immune response magnitude (in vivo) |
|---|---|
| Target Compound Data | 1x (baseline) for hsIgG-MBA |
| Comparator Or Baseline | PEG-coated hsIgG: 8x; Uncoated hsIgG: 32x |
| Quantified Difference | 8-fold lower vs. PEG; 32-fold lower vs. uncoated |
| Conditions | In vivo mouse model, subcutaneous immunization with hsIgG and alum adjuvant |
Why This Matters
This data provides strong evidence for selecting MBA over PEGylation or no coating when minimizing anti-drug antibody responses is critical for therapeutic efficacy and safety.
- [1] Gefen, T., Pitcovski, J., Vaya, J., Khatib, S., Krispel, S., Heller, E. D., ... & Aizenshtein, E. (2010). Coated cross-species antibodies by mannosamine-biotin adduct confer protection against snake venom without eliciting humoral immune response. Vaccine, 28(51), 8197-8202. doi:10.1016/j.vaccine.2010.09.032 View Source
